molecular formula C7H3Cl2F3O B1529947 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene CAS No. 1803806-50-9

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene

Cat. No.: B1529947
CAS No.: 1803806-50-9
M. Wt: 231 g/mol
InChI Key: GADWTKUNVZEIMA-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene is a halogenated aromatic compound characterized by the presence of two chlorine atoms, one fluorine atom, and a difluoromethoxy group on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of benzene derivatives. This involves the stepwise introduction of chlorine and fluorine atoms using appropriate halogenating agents under controlled conditions.

  • Electrophilic Aromatic Substitution: The difluoromethoxy group can be introduced via electrophilic aromatic substitution reactions, where a difluoromethyl group is first generated and then substituted onto the benzene ring.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

  • Continuous Flow Processes: Advanced production methods may employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene undergoes various types of chemical reactions:

Oxidation:

  • Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), resulting in the formation of corresponding chlorinated and fluorinated derivatives.

Reduction:

  • Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace one of the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, and heat.

  • Reduction: LiAlH₄, H₂, and a catalyst.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or alkyl halides.

Major Products Formed:

  • Oxidation Products: Chlorinated and fluorinated derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene has several scientific research applications:

Chemistry:

  • Synthetic Intermediate: It serves as a key intermediate in the synthesis of more complex organic compounds.

  • Catalyst: It can act as a catalyst or a ligand in various chemical reactions.

Biology:

  • Biochemical Studies: The compound is used in biochemical studies to understand the behavior of halogenated compounds in biological systems.

  • Fluorescent Probes: It can be used to develop fluorescent probes for imaging and tracking biological processes.

Medicine:

  • Pharmaceuticals: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Drug Delivery: Its unique chemical structure makes it suitable for drug delivery systems.

Industry:

  • Agrochemicals: The compound is used in the production of agrochemicals, such as pesticides and herbicides.

  • Material Science: It finds applications in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

  • Pathways: It may modulate signaling pathways related to cellular processes, leading to its effects in various applications.

Comparison with Similar Compounds

  • 1,3-Dichloro-2-fluorobenzene: Similar in structure but with different positions of chlorine and fluorine atoms.

  • 1-(Difluoromethoxy)-3-fluorobenzene: Similar difluoromethoxy group but different chlorine positions.

Uniqueness:

  • The unique arrangement of halogen atoms and the difluoromethoxy group in 1,2-Dichloro-4-difluoromethoxy-3-fluorobenzene gives it distinct chemical and physical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADWTKUNVZEIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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